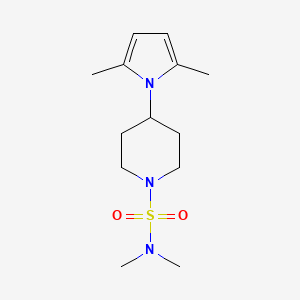![molecular formula C14H12N2OS2 B7528864 1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol](/img/structure/B7528864.png)
1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thienopyrimidine derivative that has a phenyl group attached to it. The compound's molecular formula is C18H16N2O2S2, and its molecular weight is 376.46 g/mol.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol is not well understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in cancer cell proliferation or by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that 1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. The compound has also been shown to have antibacterial activity, where it can disrupt bacterial cell membrane integrity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol in lab experiments include its potential as an anticancer and antimicrobial agent. The compound's synthesis method is relatively simple, and it can be obtained in good yields. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.
Orientations Futures
Future research on 1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol could focus on its potential applications in other fields, such as its use as an antifungal agent. Studies could also investigate the compound's mechanism of action in more detail to gain a better understanding of its potential therapeutic effects. Additionally, research could focus on developing more efficient synthesis methods for the compound.
Méthodes De Synthèse
The synthesis of 1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol involves a multi-step process that includes the reaction of 2-aminothiophene with ethyl acetoacetate, followed by the reaction with phenylisothiocyanate. The resulting intermediate is then reacted with ethyl 4-bromobutyrate to obtain the final product.
Applications De Recherche Scientifique
1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol has various potential applications in scientific research. It has been studied for its anticancer properties, where it has shown promising results in inhibiting the growth of cancer cells. The compound has also been studied for its potential use as an antimicrobial agent, where it has shown activity against various bacterial strains.
Propriétés
IUPAC Name |
1-phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c17-12(10-4-2-1-3-5-10)8-19-14-11-6-7-18-13(11)15-9-16-14/h1-7,9,12,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACIJZRCZKMZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=NC=NC3=C2C=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)

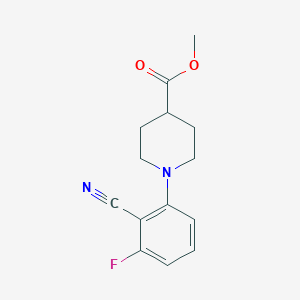

![1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea](/img/structure/B7528838.png)

![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7528849.png)
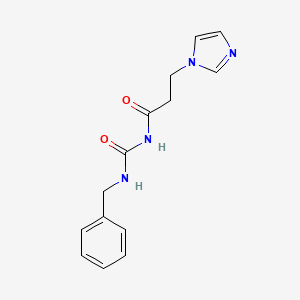
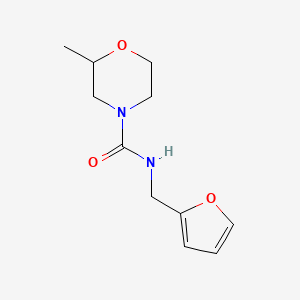
![3-(3-Fluorophenyl)-5-[1-(4-methylsulfonyl-3-nitrophenyl)piperidin-3-yl]-1,2,4-oxadiazole](/img/structure/B7528869.png)
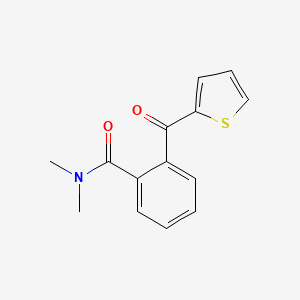
![6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7528878.png)
